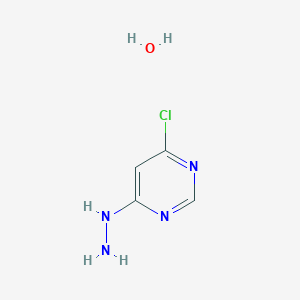

4-Chloro-6-hydrazinylpyrimidine hydrate

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

(6-chloropyrimidin-4-yl)hydrazine;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5ClN4.H2O/c5-3-1-4(9-6)8-2-7-3;/h1-2H,6H2,(H,7,8,9);1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIHHZGURMYRHBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CN=C1Cl)NN.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7ClN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-Chloro-6-hydrazinylpyrimidine hydrate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and applications, supported by data tables and relevant research findings.

Chemical Structure and Synthesis

This compound has the molecular formula C4H5ClN4·H2O. The synthesis typically involves the reaction of 4,6-dichloropyrimidine with hydrazine hydrate, yielding a pale yellow solid with notable yields. The reaction conditions usually include ethanol as a solvent, and the product can be characterized using techniques such as NMR and mass spectrometry.

Synthesis Reaction

The general reaction for synthesizing 4-Chloro-6-hydrazinylpyrimidine is as follows:

Anticancer Properties

Recent studies have indicated that 4-Chloro-6-hydrazinylpyrimidine exhibits promising anticancer activity against various cancer cell lines. In vitro evaluations have shown significant cytotoxic effects on:

- LoVo Colon Adenocarcinoma

- MCF-7 Breast Cancer

- A549 Lung Cancer

- HeLa Cervical Cancer

The compound's effectiveness is attributed to its ability to induce apoptosis in cancer cells, with studies noting that concentrations as low as 5–20 µM can lead to substantial increases in apoptotic cell populations compared to standard chemotherapeutic agents like doxorubicin .

The mechanism through which 4-Chloro-6-hydrazinylpyrimidine exerts its effects involves the inhibition of key cellular pathways associated with cancer cell survival and proliferation. This includes modulation of protein synthesis and interference with DNA replication processes. The presence of the hydrazine group is thought to facilitate these interactions through hydrogen bonding with biological targets .

Comparative Biological Activity

| Compound Name | Structure | Anticancer Activity | Other Activities |

|---|---|---|---|

| 4-Chloro-6-hydrazinylpyrimidine | Structure | Effective against multiple cancer lines | Potential antimicrobial properties |

| 2-Amino-4-chloropyrimidine | Structure | Moderate activity against select cancers | Antimicrobial effects noted |

| 4-Hydrazinylpyrimidine | Structure | Limited activity reported | Focus on hydrazine functionality |

Case Studies and Research Findings

- Study on Antitumor Activity : A study published in the Journal of Chemistry evaluated several pyrimidine derivatives, including 4-Chloro-6-hydrazinylpyrimidine. Results showed a statistically significant cytotoxic effect on A549 lung cancer cells at concentrations of 10–20 µM, demonstrating its potential as an effective anticancer agent .

- Mechanistic Insights : Research highlighted that compounds similar to 4-Chloro-6-hydrazinylpyrimidine showed varying degrees of activity against methicillin-resistant Staphylococcus aureus (MRSA), indicating that structural modifications can enhance biological efficacy .

- Toxicological Assessments : While the compound shows promise in anticancer applications, further toxicological studies are necessary to evaluate its safety profile in vivo. Initial assessments suggest low toxicity levels at therapeutic concentrations, but comprehensive studies are needed to confirm these findings .

Scientific Research Applications

Pharmaceutical Applications

One of the primary applications of 4-Chloro-6-hydrazinylpyrimidine hydrate is in pharmaceutical development:

- Intermediate in Drug Synthesis : It is utilized as a precursor for synthesizing various therapeutic agents. For instance, it can be involved in the development of antineoplastic drugs, similar to other compounds like cabozantinib and tivozanib, which are used in cancer treatment .

- Potential Biological Activities : The hydrazinyl group can interact with nucleophilic sites on proteins and enzymes, potentially leading to inhibition of their activity. This characteristic suggests its use in developing inhibitors for specific biological targets.

Chemical Research Applications

In addition to pharmaceutical uses, this compound has applications in chemical research:

- Reagent in Organic Synthesis : It serves as a reagent for various chemical reactions, particularly those involving nucleophilic substitution due to the presence of the hydrazinyl group. This property allows it to participate in forming new compounds with diverse functionalities.

Case Studies and Research Findings

-

Synthesis of Anticancer Agents :

- A study demonstrated that derivatives of 4-Chloro-6-hydrazinylpyrimidine could be synthesized and evaluated for their cytotoxicity against cancer cell lines. The results indicated promising activity, warranting further investigation into their mechanism of action and potential therapeutic uses.

-

Mechanistic Studies :

- Research focusing on the mechanism of action revealed that compounds containing the hydrazinyl moiety could form covalent bonds with target proteins, leading to altered enzymatic activity. This insight is crucial for designing more effective inhibitors for therapeutic applications.

Comparison with Related Compounds

The following table summarizes key differences between this compound and structurally similar compounds:

| Compound Name | Key Differences |

|---|---|

| 4-Chloro-5-(propan-2-yl)pyrimidine | Lacks the hydrazinyl group; reduced reactivity |

| 6-Hydrazinyl-5-(propan-2-yl)pyrimidine | Lacks the chlorine atom; affects reactivity |

| 4-Amino-6-chloro-5-methylpyrimidine | Different functional groups; alters biological activity |

Comparison with Similar Compounds

Structural Analogues in the Pyrimidine Family

The following table summarizes key structural and commercial differences between 4-chloro-6-hydrazinylpyrimidine hydrate and related pyrimidine derivatives:

Key Observations :

- The hydrazinyl group in this compound enhances nucleophilicity, enabling cross-coupling and condensation reactions (e.g., with aldehydes to form hydrazones) .

- In contrast, 6-chloro-4-hydroxypyrimidine (hydroxyl substituent) exhibits lower reactivity due to reduced nucleophilicity, making it unsuitable for hydrazine-mediated syntheses .

- The anhydrous form (CAS 5767-35-1) lacks the hydrate’s solubility advantages, limiting its utility in aqueous systems .

Comparison with Other Heterocyclic Hydrazinyl Derivatives

Hydrazinyl-substituted heterocycles share reactivity but differ in ring structure and stability:

Reactivity Insights :

- Pyrimidine-based hydrazinyl compounds (e.g., target compound) are preferred in electrochemical arylations due to optimal nitrogen positioning for coupling efficiency .

- Quinoline derivatives (e.g., 7-chloro-4-hydrazinylquinoline) show broader π-conjugation, influencing absorption properties in photochemical applications .

Toxicity and Handling

- Hydrazinyl Group: Imparts higher toxicity (acute exposure risks: CNS damage, hemolysis) compared to hydroxyl or amino analogues .

- 6-Chloro-4-hydroxypyrimidine: Classified as non-hazardous, unlike hydrazinyl derivatives .

Pharmaceutical Intermediates

- The target compound’s hydrazinyl group facilitates synthesis of 4-amino-6-arylpyrimidines via reductive cross-coupling with aryl halides, a pathway critical in kinase inhibitor development .

Heterocyclic Condensation Reactions

- Reacts with aldehydes to form hydrazones, enabling access to fused pyrimidine systems (e.g., triazolo-pyrimidines) .

Q & A

Q. How can conflicting reports on the catalytic activity of this compound in Pd-mediated reactions be reconciled?

- Methodological Answer : Divergent results may stem from:

- Hydrate Dehydration : Anhydrous forms may form Pd-N bonds, altering catalytic cycles.

- Ligand Interference : Hydrazinyl groups may act as ligands; test with/without PPh₃.

Use XAS (X-ray Absorption Spectroscopy) to monitor Pd oxidation states during reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.